molecular formula C13H16ClNO2 B1474801 1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid CAS No. 1976828-82-6

1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1474801
CAS No.: 1976828-82-6
M. Wt: 253.72 g/mol
InChI Key: DWPCZNYWLNOJCG-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid is a chemical compound of interest in organic and medicinal chemistry research. It features a pyrrolidine ring, a common motif in pharmaceuticals, substituted with a carboxylic acid group and a 2-chloro-4-methylbenzyl group. The carboxylic acid functional group makes it a versatile building block or intermediate for various chemical transformations, including amide coupling reactions to form novel molecules for biological screening . Compounds with pyrrolidine scaffolds are frequently explored in drug discovery . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9-2-3-10(12(14)6-9)7-15-5-4-11(8-15)13(16)17/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPCZNYWLNOJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Pyrrolidine-3-carboxylic Acid Derivatives

The dominant method to prepare this compound is via N-alkylation of a pyrrolidine-3-carboxylic acid precursor with 2-chloro-4-methylbenzyl halides (chloride or bromide).

  • Reaction Conditions:

    • Base: Typically, a mild base such as sodium bicarbonate or potassium carbonate is used to deprotonate the nitrogen.
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity.
    • Temperature: Reaction temperatures range from ambient to reflux depending on reactivity.
    • Time: Reaction times vary from several hours to overnight to ensure complete alkylation.
  • Mechanism:
    The nucleophilic nitrogen of the pyrrolidine attacks the electrophilic carbon in the benzyl halide, displacing the halide ion and forming the N-substituted product.

  • Example Procedure:

    • Dissolve pyrrolidine-3-carboxylic acid in DMF.
    • Add potassium carbonate as a base.
    • Add 2-chloro-4-methylbenzyl chloride dropwise.
    • Stir at 60–80 °C for 6–12 hours.
    • Quench the reaction with water, extract with ethyl acetate.
    • Purify by recrystallization or chromatography.

Alternative Synthetic Routes

  • Reductive Amination: Starting from pyrrolidine-3-carboxylic acid and 2-chloro-4-methylbenzaldehyde, reductive amination can be employed using reducing agents such as sodium cyanoborohydride. This method can provide stereoselective control but requires additional purification steps.

  • Catalytic Hydrogenation: In some cases, protected pyrrolidine derivatives (e.g., N-benzyl or carbamate-protected) are hydrogenated in the presence of chiral catalysts to achieve the desired stereochemistry, followed by deprotection and alkylation.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
N-Alkylation Pyrrolidine-3-carboxylic acid + 2-chloro-4-methylbenzyl chloride K2CO3, DMF, 60–80 °C, 6–12 h 70–85 Simple, scalable, moderate to high yield
Reductive Amination Pyrrolidine-3-carboxylic acid + 2-chloro-4-methylbenzaldehyde NaBH3CN, MeOH, ambient temperature 60–75 Offers stereoselectivity, requires purification
Catalytic Hydrogenation Protected pyrrolidine derivatives H2, chiral catalyst, ethanol, 50 °C 65–80 Requires catalyst and protection/deprotection

Detailed Research Findings

Reaction Optimization

  • Base Selection: Potassium carbonate is preferred over stronger bases to avoid racemization or decomposition.
  • Solvent Effects: DMF and acetonitrile improve solubility and reaction rate; protic solvents may lead to side reactions.
  • Temperature Control: Elevated temperatures accelerate alkylation but can cause byproduct formation; thus, 60–80 °C is optimal.
  • Stoichiometry: Using a slight excess (1.1–1.5 equiv) of benzyl halide ensures complete conversion without excessive side products.

Purification Techniques

  • Recrystallization: Commonly used solvents include ethyl acetate, hexane, or diisopropyl ether.
  • Chromatography: Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) is effective for removing impurities.
  • Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy (carboxylic acid C=O stretch ~1720 cm⁻¹), and elemental analysis.

Notes on Stereochemistry and Chiral Purity

  • The pyrrolidine-3-carboxylic acid scaffold is chiral; maintaining stereochemical integrity is crucial for biological activity.
  • Mild reaction conditions and avoidance of strong bases or acids help prevent racemization.
  • Chiral catalysts or auxiliaries may be employed in advanced synthetic routes for enantiomerically pure products.

Chemical Reactions Analysis

1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted under controlled temperature and pH conditions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of derivatives and modified compounds.

Scientific Research Applications

1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The specific pathways affected depend on the biological context and the target molecules, potentially influencing cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Key Observations:

Core Flexibility : The pyrrolidine core in the target compound and allows for greater conformational adaptability compared to the rigid pyrazolo-pyridine analogs (). This flexibility may influence target selectivity in drug design .

Methyl vs. Cyclopropyl/Phenyl: Methyl groups (target compound, ) offer minimal steric bulk, whereas cyclopropyl () or phenyl () groups enhance hydrophobic interactions .

Carboxylic Acid Role : The carboxylic acid group in all compounds facilitates hydrogen bonding, a critical feature for binding to enzymes or receptors.

Physicochemical and Pharmacological Implications

  • Metabolic Stability : Cyclopropyl () and para-substituted benzyl groups () are associated with improved metabolic resistance compared to ortho-substituted derivatives .
  • Synthetic Utility : Pyrazolo-pyridine derivatives () are often synthesized as kinase inhibitors or anti-inflammatory agents, while pyrrolidine derivatives (target compound, ) serve as intermediates for GABA analogs or protease inhibitors .

Biological Activity

Overview

1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a pyrrolidine ring with a 2-chloro-4-methylbenzyl substituent and a carboxylic acid functional group, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. The compound's structure suggests that it may interact with bacterial enzymes or cell membrane components, disrupting normal cellular functions.

Case Study: Antimicrobial Efficacy
A study evaluated various derivatives of pyrrolidine carboxylic acids against multidrug-resistant pathogens. The results indicated that certain modifications to the structure enhanced antimicrobial potency. For example, derivatives with specific halogen substitutions demonstrated improved activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to 128 µg/mL .

CompoundMIC (µg/mL)Target Pathogen
This compound64 - 128MRSA, A. baumannii
Ester derivative of this compound64MRSA

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis or interfering with cell cycle progression.

Research Findings
In vitro assays have shown that derivatives of pyrrolidine carboxylic acids can inhibit the proliferation of A549 human lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Cell LineIC50 (µM)Mechanism
A549 (lung cancer)20 - 50Induction of apoptosis

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. These may include:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : Interaction with receptors involved in apoptosis and cell signaling pathways can lead to altered cellular responses.

Comparison with Similar Compounds

The unique structure of this compound allows for comparison with other pyrrolidine derivatives. Similar compounds have shown varying degrees of biological activity depending on their substituents.

Compound NameStructure SimilarityNotable Activity
1-benzylpyrrolidine-3-carboxylic acidModerate similarityAntibacterial
1-(2-chlorobenzyl)pyrrolidine-3-carboxylic acidHigh similarityAnticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(2-Chloro-4-methylbenzyl)pyrrolidine-3-carboxylic acid

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